
Vindesine
Vue d'ensemble
Description
Comme les autres alcaloïdes de la pervenche, tels que la vinblastine et la vincristine, la vindésine est un inhibiteur de la mitose et est utilisée comme médicament de chimiothérapie . Elle est principalement utilisée dans le traitement de diverses tumeurs malignes, notamment la leucémie, le lymphome, le mélanome, le cancer du sein et le cancer du poumon .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La vindésine est synthétisée à partir de la vinblastine par une série de réactions chimiques. Le processus implique l'élimination de groupes fonctionnels spécifiques et l'ajout d'autres pour modifier la structure moléculaire . Les étapes clés comprennent :
Désacétylation : Élimination du groupe acétyle de la vinblastine.
Carbamoylation : Introduction d'un groupe carbamoyle pour former la vindésine.
Méthodes de production industrielle : La production industrielle de la vindésine implique l'extraction de la vinblastine de Catharanthus roseus, suivie de sa modification chimique pour produire la vindésine . Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions : La vindésine subit diverses réactions chimiques, notamment :
Oxydation : La vindésine peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de vindésine.
Substitution : La vindésine peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la vindésine avec des propriétés pharmacologiques modifiées .
4. Applications de la recherche scientifique
La vindésine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier le comportement chimique des alcaloïdes de la pervenche.
Biologie : Étudiée pour ses effets sur la division cellulaire et l'apoptose.
Médecine : Largement utilisée dans les protocoles de chimiothérapie pour traiter divers cancers.
Industrie : Utilisée dans le développement de nouveaux médicaments et formulations anticancéreux.
5. Mécanisme d'action
La vindésine exerce ses effets en se liant à la tubuline, une protéine essentielle à la formation des microtubules . En inhibant la polymérisation de la tubuline, la vindésine perturbe la formation du fuseau mitotique, entraînant l'arrêt de la division cellulaire en métaphase . Ce mécanisme est particulièrement efficace contre les cellules cancéreuses qui se divisent rapidement .
Applications De Recherche Scientifique
Vindesine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of vinca alkaloids.
Biology: Investigated for its effects on cell division and apoptosis.
Medicine: Extensively used in chemotherapy protocols for treating various cancers.
Industry: Employed in the development of new anticancer drugs and formulations.
Mécanisme D'action
Vindesine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting the polymerization of tubulin, this compound disrupts the formation of the mitotic spindle, leading to the arrest of cell division in metaphase . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
La vindésine est comparée à d'autres alcaloïdes de la pervenche tels que la vinblastine, la vincristine et la vinorelbine . Si tous ces composés partagent un mécanisme d'action similaire, la vindésine est unique en termes de structure chimique et de propriétés pharmacologiques . Par exemple :
Vinblastine : Contient un groupe ester, tandis que la vindésine a un groupe amide.
Vincristine : Est dépourvue du groupe acétyle présent dans la vinblastine et la vindésine.
Vinorelbine : A une structure de chaîne latérale différente de celle de la vindésine.
Ces différences contribuent à des variations dans leur efficacité clinique, leurs effets secondaires et leurs applications thérapeutiques .
Activité Biologique
Vindesine is a semisynthetic derivative of vinblastine, primarily utilized in the treatment of various malignancies. Its biological activity is characterized by its mechanism of action, pharmacological efficacy, and associated toxicities. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
This compound exerts its antitumor effects primarily through the inhibition of microtubule assembly, a critical process for cell division. It binds to tubulin, preventing its polymerization into microtubules, thereby disrupting mitotic spindle formation and leading to cell cycle arrest in the metaphase stage. This mechanism is similar to that of vincristine and vinblastine but varies in potency and side effects.
Phase II Studies
A notable study involving 36 children with malignancies assessed the antitumor activity and clinical toxicity of this compound. Initially administered at a dose of 2 mg/m²/day for five days via IV bolus, the regimen was adjusted due to severe neurotoxicity. The modified dosage of 4 mg/m² via IV infusion over four hours was better tolerated, yielding partial responses in patients with acute lymphocytic leukemia, Ewing's sarcoma, neuroblastoma, and Hodgkin's disease .
Case Studies
- Esophageal Carcinoma : In a randomized clinical trial involving 39 patients with potentially resectable esophageal cancer, this compound was included in a chemotherapy regimen alongside cisplatin and bleomycin. The overall response rate was 53%, with significant improvements observed in patients receiving the combination therapy compared to historical controls .
- Neurotoxicity Observations : this compound's neurotoxic potential has been compared to vincristine. A study indicated that while both drugs exhibit neurotoxic effects, this compound's profile appears less severe. Experimental models demonstrated that this compound caused fewer neuromuscular disturbances than vincristine .
Comparative Potency
Research comparing the effectiveness of this compound with other derivatives like vincristine and vinblastine revealed that this compound generally has a higher potency in inhibiting cell proliferation in culture. For instance, in B16 melanoma cells, this compound demonstrated superior tumor growth retardation compared to vincristine .
Toxicity Profile
The toxicity associated with this compound includes gastrointestinal disturbances and neurotoxicity, which are dose-limiting factors. In pediatric studies, severe neurotoxicity prompted dosage adjustments to mitigate adverse effects while maintaining therapeutic efficacy . A detailed summary of toxicity profiles across various studies is provided below:
Study | Population | Dosage | Toxicity Observed | Response Rate |
---|---|---|---|---|
Study 1 | 36 children | 2 mg/m²/day IV bolus | Severe neurotoxicity | Partial responses in several malignancies |
Study 2 | 39 esophageal cancer patients | Cisplatin + this compound + Bleomycin | Moderate gastrointestinal toxicity | Overall response rate 53% |
Study 3 | Various malignancies | Modified regimen (4 mg/m² IV infusion) | Acceptable toxicity levels | Improvement in stable disease noted |
Propriétés
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUWIANJFBDHT-KOTLKJBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023739 | |
Record name | Vindesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vindesine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.00e-02 g/L | |
Record name | Vindesine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Vindesine causes the arrest of cells in metaphase mitosis. It is three times more potent than vincristine and nearly 10 times more potent than vinblastine in causing mitotic arrest in in vitro studies at doses designed to arrest from 10 to 15% of the cells in mitosis.Vindesine and vincristine are approximately equipotent at dose levels that arrest 40 to 50% of the cells in mitosis. Unlike vinblastine, vindesine produces very few postmetaphase cells.Vindesine has demonstrated activity in patients who have relapsed while receiving multiple-agent treatment that included vincristine. Toxic doses of vindesine given to male and female rats have not affected fertility. | |
Record name | VINDESINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystal from ethanol-methanol | |
CAS No. |
53643-48-4, 59917-39-4 | |
Record name | Vindesine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53643-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vindesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vindesine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINDESINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vindesine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-232 °C, 230 - 232 °C | |
Record name | VINDESINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vindesine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of vindesine?
A: this compound, a vinca alkaloid, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , ]
Q2: How does this compound binding to tubulin affect cellular processes?
A: this compound binds to tubulin dimers, primarily at the vinca alkaloid binding site, disrupting microtubule assembly and dynamics. [, ] This interference with microtubule formation disrupts essential cellular functions such as mitosis, intracellular transport, and cell morphology maintenance, ultimately leading to cell cycle arrest and apoptosis. [, , , ]
Q3: Does the interaction of this compound with tubulin differ from other vinca alkaloids?
A: While all vinca alkaloids bind to tubulin, subtle differences in their binding affinities and interactions lead to variations in potency and efficacy. [, , ] For example, in vitro studies comparing this compound to vincristine and vinblastine demonstrated that despite similar potency in inhibiting microtubule assembly, this compound exhibited higher potency in inhibiting cell proliferation in certain cell lines. []
Q4: What is the molecular formula and weight of this compound?
A: this compound has a molecular formula of C43H55N5O7 and a molecular weight of 753.94 g/mol. []
Q5: Are there any specific challenges related to the stability of this compound formulations?
A: this compound's stability in solution is a known concern. While research on specific degradation pathways is limited in the provided papers, they highlight the need for careful formulation strategies to ensure optimal stability and bioavailability. []
Q6: How do structural modifications of this compound affect its activity?
A: Research indicates that even minor structural modifications to this compound can significantly impact its antitumor activity and toxicity profile. [, ] For instance, replacing the C23 ester group in the vindoline moiety with an amide group led to the development of this compound, which exhibits an activity spectrum closer to vincristine than its parent compound, vinblastine. []
Q7: Are there any known structural modifications that improve this compound's therapeutic index?
A: While specific structural modifications to enhance the therapeutic index of this compound are not extensively discussed in the provided papers, they emphasize the importance of exploring structure-activity relationships to optimize the drug's efficacy and safety profile. [, , ] Further research focusing on targeted structural modifications could potentially lead to the development of this compound analogs with improved therapeutic properties.
Q8: How is this compound metabolized and excreted from the body?
A: this compound is primarily metabolized in the liver and excreted mainly through the bile. [, ] Its metabolites are poorly reabsorbed in the gastrointestinal tract. []
Q9: What types of cancer cells have shown sensitivity to this compound in preclinical studies?
A: Preclinical studies demonstrate this compound's effectiveness against various cancer cell lines, including leukemia (L1210), melanoma (B16), and esophageal cancer cells. [, , ] These studies highlighted this compound's ability to inhibit cell proliferation and induce apoptosis in these cancer models.
Q10: Have any animal models been used to evaluate the efficacy of this compound?
A: Yes, several animal models, including mice bearing L1210 leukemia, EMT6 solid tumors, and solid tumors induced by hepatoma tissue culture cells in rats, have been employed to assess this compound's efficacy. [, ] Notably, combination therapies involving this compound and other chemotherapeutic agents, such as Adriamycin or alpha-difluoromethylornithine (DFMO), exhibited enhanced antitumor effects compared to single-agent treatments in these models. []
Q11: Has this compound shown promising results in clinical trials for any specific cancer types?
A: Clinical trials have explored this compound's efficacy in treating various cancers, including non-small cell lung cancer, acute lymphocytic leukemia, and malignant melanoma. [, , , , , , , ] While this compound demonstrated activity against these cancers, its clinical use has been limited due to factors like toxicity and the emergence of alternative treatment options.
Q12: What are the known mechanisms of resistance to this compound?
A: One key mechanism of this compound resistance involves the overexpression of the multidrug resistance gene (MDR1), which encodes P-glycoprotein, a drug efflux pump. [] This pump actively removes this compound and other drugs from cancer cells, reducing intracellular drug accumulation and limiting their efficacy.
Q13: Does cross-resistance exist between this compound and other vinca alkaloids?
A: While this compound generally exhibits a similar mechanism of action to other vinca alkaloids like vincristine and vinblastine, cross-resistance can occur. [, , ] This cross-resistance might stem from shared mechanisms like MDR1 overexpression or mutations in the tubulin binding site.
Q14: What are the primary side effects associated with this compound treatment?
A: this compound treatment is commonly associated with myelosuppression (decreased bone marrow activity), potentially leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count). [, , , ] Neurotoxicity, manifesting as peripheral neuropathy (damage to nerves outside the brain and spinal cord), is another significant side effect of this compound. [, , , ]
Q15: Are there any known drug interactions that can exacerbate this compound's toxicity?
A: Co-administration of this compound with itraconazole, an antifungal medication, has been reported to enhance this compound-induced neurotoxicity. [] This interaction highlights the importance of carefully considering potential drug interactions when administering this compound.
Q16: Have any specific drug delivery strategies been explored to improve this compound's therapeutic index?
A: While the provided papers primarily focus on this compound's conventional administration routes (e.g., intravenous), they acknowledge the potential of exploring novel drug delivery systems to enhance its efficacy and minimize toxicity. [, , ] Future research could investigate strategies like nanoparticle-based delivery or antibody-drug conjugates to achieve targeted delivery and improve this compound's therapeutic index.
Q17: Are there any known biomarkers for predicting this compound response or toxicity?
A: Although the provided research does not delve into specific biomarkers for predicting this compound response or toxicity, it emphasizes the need for identifying reliable biomarkers. [] Future research exploring potential genetic or proteomic biomarkers could potentially enable personalized treatment strategies and improve patient outcomes.
Q18: What analytical techniques are commonly employed to characterize and quantify this compound?
A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for analyzing this compound and its related substances. [] This method allows for the separation and quantification of this compound in various matrices, including pharmaceutical formulations and biological samples.
Q19: Are there alternative chemotherapeutic agents that are commonly used in place of this compound?
A: The clinical use of this compound has declined due to the emergence of newer, more effective chemotherapeutic options. [] Alternatives often depend on the specific cancer type being treated.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.